molecular formula C9H9F4NO B13903531 N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline

N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline

Cat. No.: B13903531
M. Wt: 223.17 g/mol
InChI Key: RLAPSPZZWCLGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline is an organic compound characterized by the presence of a methyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a 1,1,2,2-tetrafluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline typically involves the reaction of N-methylaniline with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms may be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline exerts its effects involves its interaction with specific molecular targets. The presence of the tetrafluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

  • N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene
  • 3-(1,1,2,2-tetrafluoroethoxy)aniline

Comparison: N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline is unique due to the presence of both the methyl group on the nitrogen atom and the tetrafluoroethoxy group on the aniline ring. This combination imparts distinct chemical and physical properties, making it different from other similar compounds that may lack one of these substituents.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

N-methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline

InChI

InChI=1S/C9H9F4NO/c1-14-6-4-2-3-5-7(6)15-9(12,13)8(10)11/h2-5,8,14H,1H3

InChI Key

RLAPSPZZWCLGMH-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1OC(C(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.